Cas no 1206908-18-0 (Ethyl 2-bromo-4-(2,4-dichlorobenzyl)thiazole-5-carboxylate)

Ethyl 2-bromo-4-(2,4-dichlorobenzyl)thiazole-5-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 2-bromo-4-(2,4-dichlorobenzyl)thiazole-5-carboxylate
- ethyl 2-bromo-4-[(2,4-dichlorophenyl)methyl]-1,3-thiazole-5-carboxylate
- DB-114503
- Ethyl2-bromo-4-(2,4-dichlorobenzyl)thiazole-5-carboxylate
- SCHEMBL1918799
- 1206908-18-0
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- Inchi: InChI=1S/C13H10BrCl2NO2S/c1-2-19-12(18)11-10(17-13(14)20-11)5-7-3-4-8(15)6-9(7)16/h3-4,6H,2,5H2,1H3
- InChI Key: FSBHXIPVBCDNTC-UHFFFAOYSA-N
- SMILES: CCOC(=O)C1=C(CC2=C(C=C(C=C2)Cl)Cl)N=C(Br)S1
Computed Properties
- Exact Mass: 392.89927g/mol
- Monoisotopic Mass: 392.89927g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 20
- Rotatable Bond Count: 5
- Complexity: 350
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.7
- Topological Polar Surface Area: 67.4Ų
Ethyl 2-bromo-4-(2,4-dichlorobenzyl)thiazole-5-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM190254-1g |
ethyl 2-bromo-4-(2,4-dichlorobenzyl)thiazole-5-carboxylate |
1206908-18-0 | 95% | 1g |
$635 | 2021-08-05 | |
Chemenu | CM190254-1g |
ethyl 2-bromo-4-(2,4-dichlorobenzyl)thiazole-5-carboxylate |
1206908-18-0 | 95% | 1g |
$579 | 2023-01-07 | |
Alichem | A059004412-1g |
Ethyl 2-bromo-4-(2,4-dichlorobenzyl)thiazole-5-carboxylate |
1206908-18-0 | 95% | 1g |
$601.70 | 2023-09-04 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1760414-1g |
Ethyl 2-bromo-4-(2,4-dichlorobenzyl)thiazole-5-carboxylate |
1206908-18-0 | 98% | 1g |
¥4460.00 | 2024-08-09 |
Ethyl 2-bromo-4-(2,4-dichlorobenzyl)thiazole-5-carboxylate Related Literature
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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3. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
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4. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
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Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
Additional information on Ethyl 2-bromo-4-(2,4-dichlorobenzyl)thiazole-5-carboxylate
Ethyl 2-bromo-4-(2,4-dichlorobenzyl)thiazole-5-carboxylate (CAS No 1206908-18-0): A Versatile Intermediate in Modern Pharmaceutical Research
Ethyl 2-bromo-4-(2,4-dichlorobenzyl)thiazole-5-carboxylate, identified by its CAS number 1206908-18-0, is a significant compound in the realm of pharmaceutical chemistry. This heterocyclic compound features a thiazole core, which is a privileged scaffold in medicinal chemistry due to its broad biological activity and structural versatility. The presence of bromine and chlorine substituents on the benzyl group and the thiazole ring, respectively, enhances its reactivity, making it a valuable intermediate in the synthesis of various bioactive molecules.
The compound's structure consists of a thiazole ring connected to a carboxylate ester group and a benzyl moiety substituted with bromine and chlorine atoms at the 2' and 4' positions. This specific arrangement imparts unique chemical properties that make it particularly useful in the development of novel therapeutic agents. The bromine atom, for instance, can participate in cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings, while the chlorine atoms can serve as leaving groups in nucleophilic substitution reactions. These features are exploited in synthetic protocols to construct more complex molecular architectures.
In recent years, there has been growing interest in thiazole derivatives due to their demonstrated efficacy across a spectrum of biological targets. Research has highlighted their potential in combating infectious diseases, inflammation, and even certain types of cancer. The compound Ethyl 2-bromo-4-(2,4-dichlorobenzyl)thiazole-5-carboxylate has been investigated as a precursor for synthesizing molecules with antimicrobial properties. Specifically, derivatives of this compound have shown promise in inhibiting the growth of pathogenic bacteria and fungi by disrupting essential metabolic pathways.
One of the most compelling aspects of this compound is its role in the development of kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways, and their dysregulation is often associated with various diseases, particularly cancer. By modifying the structure of Ethyl 2-bromo-4-(2,4-dichlorobenzyl)thiazole-5-carboxylate, researchers have been able to generate analogs that selectively inhibit specific kinases. These inhibitors have shown preclinical promise in reducing tumor growth and improving survival rates in animal models.
The synthesis of Ethyl 2-bromo-4-(2,4-dichlorobenzyl)thiazole-5-carboxylate involves multi-step organic transformations that highlight the ingenuity of modern synthetic chemistry. The process typically begins with the functionalization of a thiazole precursor to introduce the bromine atom and then proceeds with the attachment of the benzyl group bearing chlorine substituents. Advanced techniques such as palladium-catalyzed cross-coupling reactions are often employed to achieve these transformations with high selectivity and yield.
The compound's utility extends beyond its role as a synthetic intermediate; it also serves as a building block for exploring new chemical space. By systematically varying substituents on the thiazole ring and benzyl moiety, chemists can generate libraries of compounds for high-throughput screening. This approach has led to the discovery of several lead compounds with therapeutic potential that might not have been identified through traditional discovery methods.
The pharmacokinetic properties of derivatives derived from Ethyl 2-bromo-4-(2,4-dichlorobenzyl)thiazole-5-carboxylate are also subjects of intense research. Understanding how these molecules are absorbed, distributed, metabolized, and excreted is crucial for optimizing their clinical efficacy. Computational modeling techniques are increasingly being used to predict these properties before experimental testing, thereby accelerating the drug discovery process.
In conclusion, Ethyl 2-bromo-4-(2,4-dichlorobenzyl)thiazole-5-carboxylate (CAS No 1206908-18-0) represents a cornerstone in modern pharmaceutical research. Its unique structural features make it an invaluable intermediate for synthesizing bioactive molecules with potential applications across multiple therapeutic areas. As research continues to uncover new ways to leverage this compound's chemical versatility, it is likely to remain a key player in the development of next-generation pharmaceuticals.
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